Relcovaptan

Descripción general

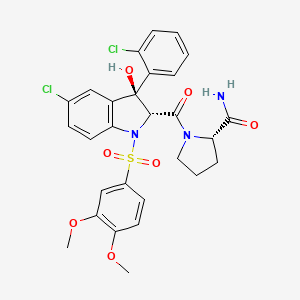

Descripción

Relcovaptan, también conocido como (2S)-1-[(2R,3S)-5-cloro-3-(2-clorofenil)-1-(3,4-dimetoxi fenil)sulfonil-3-hidroxi-2H-indol-2-carbonil]pirrolidina-2-carboxamida, es un antagonista del receptor de vasopresina no peptídico. Es selectivo para el subtipo V1a de los receptores de vasopresina. This compound ha mostrado resultados iniciales prometedores para el tratamiento de la enfermedad de Raynaud, la dismenorrea y como agente tocolítico, aunque aún no está aprobado para uso clínico .

Métodos De Preparación

La síntesis de Relcovaptan implica varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye:

Paso 1: Preparación del intermedio indólico mediante la reacción de 5-cloro-3-(2-clorofenil)-1-(3,4-dimetoxi fenil)sulfonil-3-hidroxi-2H-indol con reactivos apropiados.

Paso 2: Acoplamiento del intermedio indólico con pirrolidina-2-carboxamida en condiciones de reacción específicas para formar el producto final.

Condiciones de reacción: Las reacciones se llevan a cabo a temperaturas y niveles de pH controlados, a menudo utilizando disolventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.

Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento. Estos métodos implican la optimización de las condiciones de reacción, la ampliación del proceso de síntesis y el empleo de técnicas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Relcovaptan se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las que involucran los anillos aromáticos, pueden conducir a la formación de diferentes análogos.

Reactivos y condiciones comunes: Los reactivos típicos incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y catalizadores para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Relcovaptan is a non-peptide vasopressin V1a receptor inhibitor with potential therapeutic applications in various conditions .

Obstetrics and Gynecology

- Preterm Labor Inhibition this compound (SR 49059) can inhibit preterm labor by reducing the frequency of uterine contractions . A double-blind investigation involving women in weeks 32-36 of pregnancy who were experiencing at least four regular uterine contractions over 30 minutes were given either 400 mg of this compound or a placebo. The group treated with this compound showed a decrease in uterine contractions within the first half hour, stabilizing at 3.2 contractions/30 minutes after 1.5-2 hours, while the placebo group showed 7.8 contractions/30 minutes (p = 0.017) .

- Ovarian Hyperstimulation Syndrome (OHSS) Prevention Research indicates that this compound may serve as a novel strategy for decreasing the risk of OHSS by inhibiting vasopressin-induced VEGF secretion through V1A receptor antagonism . In a study with rats, administration of this compound resulted in significantly lower ovarian weights and peritoneal fluid VEGF-A levels in treatment groups compared to the OHSS group (p=0.03 and p=0.005, respectively) .

Urology

- Prostate Cancer Treatment Arginine vasopressin receptor type 1a (AVPR1a) can promote aggressive prostate cancer growth . Studies in mice have shown that this compound can halt tumor growth, stabilize circulating PSA, reduce Ki67, and downregulate cyclin A in castration-resistant prostate cancer (CRPC) xenografts . this compound also reduced the growth of established CRPC xenograft tumors in mouse prostates and decreased CRPC growth in bone metastasis models, improving the bone-to-total volume ratio in tumor-bearing mouse tibias .

Other Potential Applications

- Raynaud's Disease and Dysmenorrhea this compound has shown initial positive results in treating Raynaud's disease and dysmenorrhea .

- Hyponatremia Vasopressin receptor antagonists (VRAs) have been used to treat hyponatremia by promoting water excretion and increasing serum [Na+] . Tolvaptan, a selective V2 receptor antagonist, is among the VRAs approved in the U.S. for treating hyponatremia with mild to moderate symptoms .

Summary Table of Applications

Safety and Tolerability

Mecanismo De Acción

Relcovaptan ejerce sus efectos antagonizando selectivamente el subtipo V1a de los receptores de vasopresina. Esta inhibición evita que la vasopresina se una a su receptor, bloqueando así las vías de señalización descendentes. Los objetivos moleculares incluyen los receptores de vasopresina V1a, que están involucrados en la vasoconstricción y otras respuestas fisiológicas .

Comparación Con Compuestos Similares

Relcovaptan es único en comparación con otros antagonistas de los receptores de vasopresina debido a su alta selectividad para el subtipo V1a. Compuestos similares incluyen:

Conivaptan: Un antagonista no selectivo de los receptores de vasopresina.

Tolvaptan: Selectivo para el subtipo V2 de los receptores de vasopresina.

Actividad Biológica

Relcovaptan (SR49059) is a non-peptide antagonist of the arginine vasopressin receptor type 1a (AVPR1A). Its biological activity is primarily associated with its potential therapeutic applications in treating conditions such as castration-resistant prostate cancer (CRPC) and other disorders influenced by vasopressin signaling. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound selectively antagonizes the AVPR1A receptor, which plays a crucial role in various physiological processes, including blood pressure regulation and fluid balance. By inhibiting AVPR1A, this compound disrupts vasopressin-mediated signaling pathways that contribute to tumor growth and other pathological conditions.

Key Findings on Mechanism

- Inhibition of Tumor Growth : In preclinical models of CRPC, this compound significantly reduced tumor growth by blocking AVPR1A-mediated signaling pathways. Studies demonstrated that the administration of this compound in xenograft models halted tumor progression and stabilized circulating prostate-specific antigen (PSA) levels, a marker for prostate cancer activity .

- Phosphorylation Pathways : this compound was shown to inhibit ERK and CREB phosphorylation induced by AVP in CRPC cells, indicating its role in blocking mitogenic signaling pathways that promote cancer cell survival and proliferation .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Preclinical Studies Involving this compound

Case Studies

- Castration-Resistant Prostate Cancer : In a study conducted by Burnstein et al., mice with CRPC treated with this compound showed a marked decrease in tumor size compared to control groups. The treatment also resulted in lower Ki67 staining, indicating reduced cell proliferation within the tumors .

- Ovarian Hyperstimulation Syndrome (OHSS) : A study indicated that this compound could mitigate the effects of OHSS by inhibiting vasopressin-induced VEGF secretion through AVPR1A antagonism. This suggests potential applications beyond oncology, particularly in reproductive health .

Safety Profile

This compound has demonstrated an excellent safety profile in both animal studies and early clinical trials. It has been well-tolerated with minimal adverse effects reported during single and repeated dose toxicological assessments .

Propiedades

IUPAC Name |

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBYCSRFKCEUSW-NAYZPBBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl2N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150375-75-0 | |

| Record name | SR 49059 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150375-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Relcovaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relcovaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELCOVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.